Scientific Field: This compound is used in the field of oncology for the development of anticancer agents.
Application Summary: 2-Methyl-8-(trifluoromethyl)quinolin-4-amine derivatives have been designed and synthesized as potential Werner (WRN) helicase inhibitors and microtubule-targeted agents (MTAs) . These compounds have shown promising anticancer activities against various cancer cell lines.
Experimental Procedures: The derivatives were synthesized through a structural optimization strategy. Their anticancer activities were evaluated against PC3, K562, and HeLa cell lines using the MTT assay .
Results: Some of these compounds exhibited excellent inhibitory activity against three different cancer cell lines. Compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells, with IC50 values of 3871.5, 613.6 and 134.7 nM, respectively . Compound 5e showed higher anti-proliferative activity against PC3, K562 and HeLa in vitro with IC50 values of 0.49 µM, 0.08 µM and 0.01 µM, respectively .
Scientific Field: This compound is used in the field of pharmaceuticals for the treatment of malaria.
Application Summary: Mefloquine, a derivative of 1,2-aminoalcohol, has been obtained and assessed in a medicinal chemistry context . It is used to prevent and treat malaria.
Scientific Field: This compound is used in the field of pharmaceuticals for the treatment of bacterial infections and tuberculosis.
Application Summary: Quinoline hydrazone derivatives have been designed, synthesized, characterized and evaluated for their antibacterial activity and antitubercular potential against Mtb WT H37Rv .
Results: Compounds QH-02, QH-04 and QH-05 were found to be promising compounds with an MIC value of 4 μg/mL against Mtb WT H37Rv . Compounds QH-02, QH-04, QH-05, and QH-11 were also found to be active against bacterial strains including Acinetobacter baumanii, Escherichia coli and Staphylococcus aureus .
2-Methyl-8-(trifluoromethyl)quinolin-4-amine is a specialized compound belonging to the quinoline family, characterized by its unique trifluoromethyl group at the 8-position and a methyl group at the 2-position of the quinoline ring. Its molecular formula is C₁₁H₉F₃N₂, and it has garnered interest due to its potential applications in medicinal chemistry and materials science. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems .
2-Methyl-8-(trifluoromethyl)quinolin-4-amine exhibits notable biological activities, particularly as an antitumor agent. Research indicates that derivatives of this compound can inhibit microtubule polymerization, which is crucial for cell division, thereby exhibiting potential anticancer properties. Studies have shown that these derivatives can effectively target cancer cells while minimizing effects on normal cells . Additionally, its derivatives have been explored for their roles as fluorescent sensors for detecting metal ions such as zinc in aqueous solutions, showcasing their versatility in bioanalytical applications .
The synthesis of 2-methyl-8-(trifluoromethyl)quinolin-4-amine typically involves multi-step processes:
The applications of 2-methyl-8-(trifluoromethyl)quinolin-4-amine extend across various fields:
Interaction studies involving 2-methyl-8-(trifluoromethyl)quinolin-4-amine have focused on its binding affinities and mechanisms of action against biological targets. Research has shown that its derivatives can effectively bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells. Additionally, studies exploring its interaction with various metal ions have demonstrated its potential as a chemosensor, providing insights into its practical applications in detecting metal ion concentrations in biological systems .
Several compounds share structural similarities with 2-methyl-8-(trifluoromethyl)quinolin-4-amine. Below is a comparison highlighting their uniqueness:
Compound Name | Key Features | Biological Activity |
---|---|---|
2-Methylquinoline | Lacks trifluoromethyl group; simpler structure | Moderate antibacterial activity |
8-Hydroxyquinoline | Hydroxyl group instead of trifluoromethyl | Antimicrobial and anti-inflammatory effects |
4-Aminoquinoline | Amino group at position 4; no trifluoromethyl | Antitumor activity |
2-(Trifluoromethyl)quinoline | Trifluoromethyl at position 2; lacks methyl | Potential antiviral properties |
6-Trifluoromethylquinoline | Trifluoromethyl at position 6; different reactivity | Antimicrobial properties |
The unique combination of the methyl and trifluoromethyl groups in 2-methyl-8-(trifluoromethyl)quinolin-4-amine contributes to its distinct chemical reactivity and biological profile compared to these similar compounds .
Corrosive;Acute Toxic